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(Aa-utp)sodium salt

Microarray Fluorescent Labeling Gene Expression

Pre-labeled UTP analogs (e.g., biotin-UTP, Cy-UTP) suffer poor enzymatic incorporation due to steric hindrance, yielding inconsistent labeling. AA-UTP sodium salt resolves this via a two-step strategy: the small aminoallyl modification incorporates with efficiency comparable to native UTP, followed by post-synthesis conjugation to any amine-reactive dye. • 2-3× signal enhancement over direct Cy-UTP incorporation in microarray applications • Uniform, high-yield amine-modified RNA with flexible post-labeling dye selection • Compatible with T7, T3, and SP6 RNA polymerases and all enzymatic steps of SELEX A single nucleotide stock supports multiple labeling chemistries-reducing inventory costs while maximizing experimental flexibility.

Molecular Formula C12H22N3O15P3
Molecular Weight 541.24 g/mol
Cat. No. B13754448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aa-utp)sodium salt
Molecular FormulaC12H22N3O15P3
Molecular Weight541.24 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN
InChIInChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1
InChIKeyFNUMKYYYDLGIOO-LJVIUUKQSA-N
Commercial & Availability
Standard Pack Sizes2.7 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA-UTP Sodium Salt for RNA Labeling


(AA-UTP) sodium salt, chemically identified as 5-(3-aminoallyl)uridine-5'-O-triphosphate sodium salt, is a modified nucleotide belonging to the class of amine-functionalized nucleoside triphosphates . Its core utility lies in its function as a substrate for various RNA polymerases (including T7, T3, and SP6), which enables the enzymatic incorporation of a reactive primary amine handle into RNA transcripts during in vitro transcription . This incorporated aminoallyl group serves as a versatile attachment point for subsequent, highly efficient conjugation to a wide array of amine-reactive labels, such as fluorescent dyes or biotin, facilitating non-radioactive detection in applications like microarrays and in situ hybridization .

Substrate for T7, T3, and SP6 RNA polymerases during in vitro transcription
Introduces reactive primary amine handle for downstream conjugation to amine-reactive labels
Enables two-step indirect labeling strategy, separating enzymatic synthesis from chemical labeling

AA-UTP Sodium Salt: No Direct Substitute


Direct substitution of AA-UTP sodium salt with unmodified UTP or pre-labeled nucleotides (e.g., biotin-UTP, Cy-UTP) is not functionally equivalent due to the unique two-step labeling strategy it enables [1]. While unmodified UTP produces unlabeled RNA, pre-labeled nucleotides suffer from poor enzymatic incorporation due to the steric hindrance of bulky dye or biotin tags, resulting in low and inconsistent labeling yields . In contrast, AA-UTP's small aminoallyl modification is incorporated with an efficiency comparable to native UTP, ensuring high yields of uniformly modified RNA [1]. This strategy separates the enzymatic synthesis from the chemical labeling step, providing superior control over final label density and enabling flexible, economical labeling with a wide range of amine-reactive dyes post-synthesis, a flexibility absent with pre-labeled analogs [2].

Unmodified UTP Leads to unlabeled RNA transcripts; lacks amine handle for post-synthesis labeling.
Pre-labeled UTP Bulky dye or biotin tags may reduce enzymatic incorporation efficiency and limit downstream label choice.

AA-UTP Sodium Salt: Performance Benchmarks


Microarray Fluorescent Signal: AA-UTP vs. Cy-UTP

In a head-to-head comparison for labeling cRNA for microarray applications, the indirect labeling method using AA-UTP sodium salt yielded significantly higher fluorescent signals than direct incorporation of Cy-UTP analogs [1]. The study quantifies this improvement by measuring the degree of labeling (dye incorporation per nucleotide) and resultant fluorescent hybridization signals [1].

Fluorescent Signal vs. Cy-UTP
Head-to-head
2- to 3-fold higher labeling and fluorescent signal
Reported signal improvement supports gene expression sensitivity in array studies
Microarray cRNA labeling; 7.5K oligonucleotide array context
Microarray Fluorescent Labeling Gene Expression

RNA Synthesis Yield vs. Native UTP

The small size of the aminoallyl modification on AA-UTP sodium salt minimizes steric hindrance, allowing it to be incorporated by T7 RNA polymerase with an efficiency comparable to unmodified UTP [1]. This is a critical performance advantage over bulkier, directly labeled nucleotides (e.g., fluorescein-UTP, Cy-UTP) which can significantly reduce transcription yields .

Transcription Yield vs. UTP
Reported
Yield comparable to unmodified UTP
Enables high-yield modified RNA synthesis without compromising transcript quantity
T7 polymerase in vitro transcription; cross-study comparison
In Vitro Transcription RNA Polymerase Modified Nucleotide

RNA Duplex Thermal Stability vs. Unmodified RNA

While unmodified UTP serves as the baseline for RNA synthesis, the incorporation of AA-UTP sodium salt into RNA transcripts has been shown to confer a biophysical advantage. A study evaluating aminomodified nucleotides for SELEX found that RNA molecules modified with 5-aminoallyl-UTP exhibit a significantly increased melting temperature (Tm) compared to unmodified RNA [1].

Duplex Thermal Stability
Class-level inference
Reported increased melting temperature (Tm)
May support enhanced probe or aptamer stability; requires validation in target system
Modified vs. unmodified RNA in SELEX context; data to verify
Aptamer SELEX RNA Stability

AA-UTP Sodium Salt: Optimal Use Cases


Microarray Gene Expression Profiling

For researchers developing or running oligonucleotide microarrays, the 2- to 3-fold signal enhancement demonstrated with the AA-UTP sodium salt indirect labeling method compared to direct Cy-UTP incorporation [1] directly translates to improved detection of low-abundance transcripts and higher data fidelity. This method is therefore the recommended approach when maximizing sensitivity and dynamic range in expression studies is paramount.

Non-Isotopic RNA Probes for ISH

Given its comparable incorporation efficiency to native UTP [1], AA-UTP sodium salt enables the cost-effective production of high-yield amine-modified RNA. This is particularly advantageous for generating biotinylated probes for ISH, where the higher yield of labeled RNA produced via the allylamine-UTP method, as compared to direct biotin-11-UTP labeling [2], ensures ample probe quantity and sensitivity for visualizing target mRNAs in tissues.

SELEX for Aptamer Discovery

The proven compatibility of 5-aminoallyl-UTP with all enzymatic steps of SELEX, combined with its ability to increase the thermal stability of the resulting modified RNA [1], makes it a valuable tool for generating functionalized RNA libraries. This modification expands the chemical diversity of the library, potentially leading to the selection of aptamers with enhanced binding affinity and stability.

Flexible RNA Labeling Workflows

The core 'two-step' labeling strategy enabled by AA-UTP sodium salt decouples RNA synthesis from fluorophore conjugation. This is a considerably more economical approach than using various pre-labeled UTP analogs [1]. It empowers core facilities and individual labs to stock a single amine-modified nucleotide (AA-UTP) and then conjugate it post-synthesis to any chosen amine-reactive dye, offering unparalleled experimental flexibility and reducing inventory costs.

Application
Selection Property
Validation Focus
Microarray expression profiling
Indirect labeling for reported signal sensitivity
Signal intensity and detection threshold in array hybridization
In situ hybridization probes
High-yield amine-modified RNA synthesis
Probe yield and sensitivity in tissue localization
SELEX aptamer libraries
Compatibility with enzymatic SELEX steps
Modified aptamer affinity and thermal stability assessment
Flexible post-synthesis labeling
Single modified nucleotide for diverse amine-reactive dyes
Labeling flexibility and cost-efficiency in core facilities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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